4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
Description
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique structural features
Properties
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3/c1-13(2)22-21-19(23(26)27)12-20(16-6-5-14(3)15(4)11-16)28-24(21)30(29-22)18-9-7-17(25)8-10-18/h5-13,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAXLLSFJZRSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=C(C=C4)F)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis protocols. The starting materials often include substituted aniline and difluoromethylation reagents. Key steps may involve electrophilic aromatic substitution, pyrazole ring formation via cyclization, and specific conditions such as controlled temperature and pressure to ensure selectivity and yield.
Industrial Production Methods: Industrial scale production is typically achieved through batch processes incorporating efficient catalyst systems and optimized reaction conditions to maximize yield and purity. The scalability of the synthesis is an essential consideration, often involving continuous flow reactors and advanced purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, significantly altering the compound's properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive aromatic and heterocyclic sites within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: Oxidation typically yields hydroxyl or carbonyl derivatives. Reduction often produces alcohols or amines, while substitution reactions can introduce a wide array of functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic systems, valuable in material science for developing new polymers and nanomaterials.
Biology: Its derivatives are investigated for their bioactivity, particularly in enzyme inhibition and receptor modulation studies.
Medicine: The compound is explored for potential pharmaceutical applications, particularly in the development of new drugs targeting specific diseases due to its unique binding properties.
Industry: Used in the development of advanced materials, coatings, and as an intermediate in the manufacture of specialty chemicals.
Mechanism of Action
Mechanism and Molecular Targets: The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, altering their activity. The difluoromethyl and fluorophenyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.
Pathways Involved: Common pathways affected include signal transduction cascades, enzyme inhibition, and receptor-ligand interactions, leading to altered cellular responses and biological outcomes.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
6-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-b]pyridine
4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine
These compounds share core structural motifs but differ in their functional groups, impacting their chemical behavior and applications.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
